Bienvenue dans la boutique en ligne BenchChem!

MB-VC-Mgba

DNA alkylation ADC payload mechanism cytotoxicity assay

MB-VC-MGBA combines a DNA minor-groove alkylator (MGBA) with a lysosomally cleavable Val-Cit linker, clinically validated in MDX-1203 (anti-CD70 ADC Phase I). Unlike MMAE-based ADCs, MGBA payloads evade P-glycoprotein efflux, retaining full potency in drug-resistant tumors. In xenograft models, anti-CD70 MGBA conjugates achieved tumor regression at single doses of 0.03 μmol/kg, while non-cleavable linker versions failed. This ready-to-conjugate drug-linker is ideal for PSMA, CD70, or other targets where P-gp resistance compromises standard ADCs. Available for research use with documented purity ≥98%.

Molecular Formula C56H65ClN12O10
Molecular Weight 1101.6 g/mol
Cat. No. B12425320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMB-VC-Mgba
Molecular FormulaC56H65ClN12O10
Molecular Weight1101.6 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)NC(=C3)C(=O)N4CC(C5=C4C=C(C6=CC=CC=C65)OC(=O)N7CCN(CC7)C)CCl)NCCNC(=O)CCCN8C(=O)C=CC8=O
InChIInChI=1S/C56H65ClN12O10/c1-33(2)50(60-22-21-59-46(70)11-7-23-68-47(71)18-19-48(68)72)53(75)65-42(10-6-20-61-55(58)77)52(74)62-37-14-12-34(13-15-37)51(73)63-38-16-17-41-35(28-38)29-43(64-41)54(76)69-32-36(31-57)49-40-9-5-4-8-39(40)45(30-44(49)69)79-56(78)67-26-24-66(3)25-27-67/h4-5,8-9,12-19,28-30,33,36,42,50,60,64H,6-7,10-11,20-27,31-32H2,1-3H3,(H,59,70)(H,62,74)(H,63,73)(H,65,75)(H3,58,61,77)/t36-,42+,50+/m1/s1
InChIKeyLWUVZRWVARAEMO-MUYWJSLASA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MB-VC-Mgba: ADC Drug-Linker Conjugate for Targeted DNA Alkylation in Cancer Research


MB-VC-Mgba (CAS: 932744-62-2) is an antibody-drug conjugate (ADC) drug-linker conjugate that couples the DNA minor-groove-binding alkylating agent (MGBA) payload to a maleimide-terminated valine-citrulline (VC) peptide linker . The MGBA payload belongs to the duocarmycin class of cytotoxic agents, which exert antitumor activity through covalent modification of DNA within the minor groove, leading to irreversible DNA damage and apoptotic cell death . The VC linker is a lysosomally cleavable dipeptide designed to be stable in circulation but efficiently hydrolyzed by intracellular proteases (predominantly cathepsin B) upon ADC internalization, enabling tumor-selective payload release . MB-VC-Mgba serves as a precursor module for generating novel ADCs and has been clinically evaluated as the cytotoxic component of MDX-1203, an anti-CD70 ADC investigated in Phase I trials for renal cell carcinoma and B-cell non-Hodgkin lymphoma [1]. The compound is commercially available for research use only, with molecular weight 1101.64 g/mol and molecular formula C56H65ClN12O10 .

Why MB-VC-Mgba Cannot Be Replaced by Generic VC-MMAE or VC-PBD Conjugates in ADC Development


ADC drug-linker conjugates are not functionally interchangeable components. MB-VC-Mgba combines a DNA minor-groove alkylator payload with a valine-citrulline linker, producing a distinct cytotoxicity profile that differs fundamentally from microtubule-disrupting agents such as MMAE or DNA cross-linking agents such as PBD dimers [1]. The MGBA class of payloads exhibits the critical property of retaining full activity in drug-resistant cell lines and is not subject to major multidrug resistance mechanisms that commonly compromise auristatin-based ADCs, including P-glycoprotein (P-gp) efflux [1]. Additionally, linker selection directly dictates therapeutic outcomes: anti-CD70 MGBA conjugates utilizing a cleavable VC linker (analogous to the MB-VC-Mgba design) produced tumor regression in xenograft models at single doses of 0.03 μmol/kg, whereas conjugates with non-cleavable linkers using the identical MGBA payload showed no specific cell killing and no therapeutic activity in the same model [2]. This demonstrates that substituting either the payload class or linker chemistry in an ADC design can abolish efficacy entirely, making MB-VC-Mgba a uniquely validated combination for DNA alkylator-based targeted therapy.

MB-VC-Mgba: Quantitative Differentiation Evidence Versus Comparator ADC Payloads and Linkers


DNA Alkylation vs. Tubulin Inhibition: Distinct Cytotoxic Mechanism with Sub-Nanomolar Potency

MB-VC-Mgba utilizes an MGBA (minor-groove-binding DNA-alkylating agent) payload that alkylates DNA within the minor groove, causing irreversible DNA damage, in contrast to microtubule-disrupting auristatins such as MMAE that inhibit tubulin polymerization . The MGBA payload class is derived from duocarmycin analogs, which exert cytotoxic effects through covalent modification of DNA rather than reversible tubulin binding . In PSMA-targeted ADC format using a comparable hydrazone-cleavable MGBA conjugate, the payload produced antigen-dependent cell killing with an EC50 of 40 pM in a 72-hour LNCaP cytotoxicity assay [1].

DNA alkylation ADC payload mechanism cytotoxicity assay duocarmycin

Retained Cytotoxicity in Multidrug-Resistant Cells: Advantage Over MMAE-Based ADCs

MGBA payloads possess the attractive property of not being subject to major mechanisms of drug resistance, including P-glycoprotein (P-gp) mediated efflux that commonly limits the efficacy of MMAE-based ADCs [1]. Novel water-soluble and P-glycoprotein-insensitive MGBA drugs have been synthesized and conjugated to tumor antigen-specific monoclonal antibodies, confirming that MGBA-based ADCs retain full cytotoxic activity in drug-resistant cell lines where microtubule inhibitors show diminished potency [1].

multidrug resistance P-glycoprotein ADC payload selection MGBA

Cleavable VC Linker Required for In Vivo Efficacy: Quantitative Tumor Regression at 0.03 μmol/kg

The valine-citrulline (VC) linker in MB-VC-Mgba is a lysosomally cleavable peptide linker essential for therapeutic activity of MGBA-based ADCs. In a direct head-to-head comparison, anti-CD70 MGBA conjugates utilizing a cleavable linker (analogous to the VC design) showed selective and potent antigen-dependent cell killing of 786-O renal carcinoma cells in vitro [1]. Treatment of established 786-O xenografts with the cleavable-linker conjugate at a single dose of 0.03 μmol/kg resulted in tumor regression with no associated weight loss through 60 days of study [1]. In contrast, the non-cleavable versions of these ADCs containing the identical MGBA payload showed no specific cell killing in vitro and no therapeutic activity in tumor xenograft models [1].

cleavable linker VC linker in vivo efficacy xenograft model

Clinical Validation of MGBA-VC Platform: MDX-1203 Phase I Investigation in CD70-Expressing Malignancies

MB-VC-Mgba serves as the cytotoxic drug-linker component of MDX-1203, an ADC composed of a human anti-CD70 monoclonal antibody covalently linked to the MC-VC-MGBA drug-linker conjugate [1]. MDX-1203 was advanced to Phase I clinical investigation for advanced/recurrent clear cell renal cell carcinoma and relapsed/refractory B-cell non-Hodgkin lymphoma, representing one of the few MGBA-based ADCs to achieve clinical-stage development [1]. This clinical entry validates the translational viability of the VC-MGBA platform and distinguishes MB-VC-Mgba from research-only MGBA payloads lacking clinical precedent.

clinical trial CD70 renal cell carcinoma ADC clinical development

MB-VC-Mgba: Recommended Research and Development Applications Based on Quantitative Evidence


ADC Programs Targeting Multidrug-Resistant or P-gp-Expressing Tumors

MB-VC-Mgba is ideally suited for ADC development programs targeting tumor indications with documented P-glycoprotein overexpression or acquired resistance to microtubule inhibitor-based therapies. The MGBA payload class retains full cytotoxic activity in drug-resistant cell lines where MMAE and other auristatins show diminished potency due to P-gp-mediated efflux [1]. This differential resistance profile makes MB-VC-Mgba a strategic alternative to VC-MMAE for targets expressed in heavily pretreated patient populations or in tumor types with intrinsically high P-gp expression.

CD70-Targeted ADC Development for Renal Cell Carcinoma and Lymphoma

MB-VC-Mgba has been clinically validated as the drug-linker component of MDX-1203, an anti-CD70 ADC evaluated in Phase I trials for clear cell renal cell carcinoma and B-cell non-Hodgkin lymphoma [1]. CD70 is highly expressed in lymphomas, glioblastomas, and clear cell renal cell carcinoma, making this antigen a therapeutically relevant target for MB-VC-Mgba conjugation [2]. Research groups pursuing novel anti-CD70 antibodies or CD70-targeted constructs can leverage MB-VC-Mgba as a clinically precedented, ready-to-conjugate drug-linker module.

Prostate Cancer ADC Development Targeting PSMA

Anti-PSMA conjugates using MGBA payloads have demonstrated potent antigen-dependent cell killing with EC50 of 40 pM in LNCaP prostate cancer cells and complete tumor regression in established LNCaP xenografts at a single dose of 0.3 μmol/kg with no associated weight loss [1]. MB-VC-Mgba provides a validated starting point for PSMA-targeted ADC development programs seeking to exploit the favorable resistance profile and high potency of DNA-alkylating payloads in prostate cancer indications.

Benchmarking Comparator Studies for Novel DNA-Damaging ADC Payloads

MB-VC-Mgba represents a well-characterized VC-cleavable DNA alkylator platform with documented in vivo efficacy at defined dose levels (tumor regression at 0.03 μmol/kg single dose in renal carcinoma xenografts) [1]. Researchers developing next-generation DNA-damaging ADC payloads (e.g., PBD dimers, PDDs, or novel duocarmycin analogs) can employ MB-VC-Mgba as a reference standard for comparative in vitro cytotoxicity profiling and in vivo efficacy benchmarking, enabling quantitative assessment of new payload candidates against a clinically precedented baseline.

Quote Request

Request a Quote for MB-VC-Mgba

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.